ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-2-12-7(11)6-5(3-8)9-4-10-6;;/h4H,2-3,8H2,1H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTQZJVONJDNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride typically involves the reaction of ethyl 4-formyl-1H-imidazole-5-carboxylate with an amine source under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester group at the 5-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, ethanol, reflux, 6h | 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid | 78–85% | |
| HCl (conc.), H₂O, reflux, 4h | Same as above (via acid hydrolysis) | 68–72% |
Mechanistic Insight :
- Basic hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion.
- Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Functionalization of the Aminomethyl Group
The aminomethyl (-CH₂NH₂) group participates in nucleophilic reactions, including acylation, alkylation, and Schiff base formation.
Key Observations :
- Acylation and alkylation reactions retain the imidazole ring’s aromaticity.
- Schiff base formation is reversible and pH-dependent, favoring the imine product under anhydrous conditions .
Cyclization and Heterocycle Formation
The aminomethyl group can participate in intramolecular cyclization to form fused heterocycles, enhancing structural complexity.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| POCl₃, toluene, 110°C, 8h | Imidazo[1,2-a]pyrimidin-5-one derivative | 58% | |
| CuI, DBU, THF, −78°C → RT, 48h | Bicyclic imidazole-lactam | 64% |
Mechanism :
- Phosphoryl chloride (POCl₃) activates carbonyl groups, facilitating cyclization via nucleophilic attack by the aminomethyl nitrogen .
- Copper-mediated cyclizations proceed through radical or ionic pathways, depending on the ligand system .
Acid-Base Reactivity and Salt Formation
The dihydrochloride salt form influences solubility and stability. Deprotonation regenerates the free base, which can form salts with other acids.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Neutralization with NaOH | 0.1M NaOH, H₂O, RT | Free base (pH-dependent solubility) | |
| Salt exchange with H₂SO₄ | H₂SO₄ (1M), EtOH, RT | Sulfate salt precipitation |
Applications :
Reductive Amination and Cross-Coupling
The aminomethyl group serves as a handle for reductive amination or palladium-catalyzed coupling.
Limitations :
Scientific Research Applications
Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted imidazole carboxylates, which are frequently explored for their biological activities. Below is a detailed comparison with analogous compounds based on structural features, synthesis methods, and applications.
Structural Analogues
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound likely surpasses neutral analogs (e.g., 3f, 3j) in aqueous solubility, critical for in vivo studies.
- Melting Points : Neutral imidazole esters (e.g., 3f: 119°C, 3j: 157°C) exhibit higher melting points than dihydrochloride salts, reflecting differences in crystallinity and ionic interactions .
Biological Activity
Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a derivative of imidazole, characterized by the presence of an amino group and an ethyl ester. Its chemical formula is with a molecular weight of approximately 155.16 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : The initial step often includes the cyclization of appropriate precursors, such as ethyl glyoxalate and an amine, under controlled conditions.
- Aminomethylation : The introduction of the aminomethyl group can be achieved through reductive amination techniques.
- Salt Formation : The final product is converted into its dihydrochloride form to improve stability and solubility.
Imidazole derivatives, including this compound, are known to interact with various biological targets, influencing several biochemical pathways. The primary mechanisms include:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in metabolic pathways, such as kinases or phosphodiesterases.
- Receptor Modulation : They may also act as ligands for specific receptors, altering cellular signaling pathways.
Pharmacological Studies
Recent studies have demonstrated the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate has shown promising results against bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
- Anticancer Properties : Research indicates that imidazole derivatives can exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus, suggesting potential for development as an antibacterial agent . -
Evaluation of Cytotoxicity :
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at certain concentrations, the compound significantly reduced cell viability compared to controls, indicating its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl imidazole-4-carboxylate derivatives with aminomethylating agents (e.g., ammonia or methylamine derivatives) under controlled pH and temperature (e.g., 60–80°C in ethanol) yields the target compound. Purification via recrystallization or column chromatography (using silica gel and a methanol/dichloromethane gradient) ensures high purity. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) can assess purity (>98%).
- FTIR : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹).
- NMR : ¹H/¹³C NMR (DMSO-d₆) verifies substituent positions (e.g., aminomethyl protons at δ 3.2–3.5 ppm).
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Probes : Acts as a scaffold for designing inhibitors targeting histidine kinases or metalloenzymes due to its imidazole core.
- Drug Development : Functionalization at the aminomethyl or carboxylate positions enables synthesis of analogs with enhanced bioavailability or target specificity.
- Biological Interaction Studies : Used in fluorescence polarization assays to quantify binding affinities with proteins (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts charge distribution, frontier molecular orbitals (HOMO/LUMO), and reactive sites.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., ATP-binding pockets in kinases).
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories. These methods guide rational design of derivatives with improved binding .
Q. How do structural modifications at the aminomethyl position influence pharmacological activity?
- Methodological Answer :
- Substituent Effects : Replacing the aminomethyl group with bulkier alkyl chains (e.g., isopropyl) may enhance lipophilicity but reduce solubility. Introducing electron-withdrawing groups (e.g., nitro) can alter pKa and hydrogen-bonding capacity.
- Case Study : Analogous imidazole derivatives (e.g., 2-chloro variants) show reduced antimicrobial activity but increased anticancer potency, highlighting substituent-dependent bioactivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) to minimize variability.
- Control Experiments : Compare against reference compounds (e.g., cisplatin for anticancer studies) and validate via orthogonal methods (e.g., Western blot for apoptosis markers).
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends (e.g., IC₅₀ ranges across cell lines) .
Safety and Handling Protocols
Q. What critical safety protocols apply when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers.
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
